Home > Products > Screening Compounds P95142 > Orexin A (16-33) Trifluoroacetate
Orexin A (16-33) Trifluoroacetate - 1374694-00-4

Orexin A (16-33) Trifluoroacetate

Catalog Number: EVT-6428292
CAS Number: 1374694-00-4
Molecular Formula: C87H137F3N24O25
Molecular Weight: 1976.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Orexin A (16-33) trifluoroacetate is a synthetic derivative of the orexin A neuropeptide, which plays a crucial role in regulating various physiological functions, including arousal, appetite, and energy homeostasis. The compound is classified as a neuropeptide and is primarily involved in signaling pathways related to the central nervous system. Its specific sequence and modifications allow it to interact with orexin receptors, particularly orexin receptor 1 and orexin receptor 2, which are G-protein coupled receptors.

Source and Classification

Orexin A is derived from the precursor protein prepro-orexin, which is synthesized in the hypothalamus. It is classified under neuropeptides due to its role in neurotransmission and neuromodulation. The trifluoroacetate salt form enhances its solubility and stability for research applications.

Synthesis Analysis

Methods

The synthesis of Orexin A (16-33) trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Peptide Chain Assembly: The amino acids are sequentially coupled using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which protects the amino group during synthesis.
  2. Cleavage and Purification: Once the peptide chain reaches the desired length, it is cleaved from the resin using acidic conditions, followed by purification through high-performance liquid chromatography (HPLC) to isolate the target peptide from by-products and unreacted materials.
  3. Formation of Trifluoroacetate Salt: The final product is converted into its trifluoroacetate salt form to improve solubility in aqueous solutions.
Molecular Structure Analysis

Structure

Orexin A (16-33) consists of a sequence of 18 amino acids that form an amphipathic alpha-helical structure. This configuration is crucial for its interaction with orexin receptors.

Data

The molecular formula can be represented as C116H164N28O30C_{116}H_{164}N_{28}O_{30}, with a molecular weight of approximately 2,500 Da. The structural integrity is maintained through disulfide bonds and hydrophobic interactions with receptor sites.

Chemical Reactions Analysis

Reactions

Orexin A (16-33) trifluoroacetate does not participate in traditional chemical reactions like small organic molecules but undergoes biochemical interactions with its receptors.

Technical Details

  1. Binding Interactions: The binding of Orexin A (16-33) to orexin receptors involves specific amino acid side chains that facilitate hydrogen bonding and hydrophobic interactions.
  2. Receptor Activation: Upon binding, conformational changes in the receptor occur, leading to downstream signaling cascades involving G-proteins.
Mechanism of Action

Process

The mechanism of action for Orexin A (16-33) involves its binding to orexin receptors on target cells, primarily neurons in the hypothalamus and other brain regions.

Data

  1. Receptor Activation: Binding activates G-proteins that trigger various intracellular pathways, including phospholipase C activation and increased intracellular calcium levels.
  2. Physiological Effects: This signaling leads to increased wakefulness, appetite stimulation, and modulation of reward pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents due to the trifluoroacetate salt form.
  • Stability: Stable under dry conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: Maintains stability at physiological pH levels.
  • Thermal Stability: Decomposes at high temperatures; thus, careful handling during storage is necessary.
Applications

Scientific Uses

Orexin A (16-33) trifluoroacetate is primarily used in research related to sleep disorders, obesity, addiction, and neurodegenerative diseases. Its ability to activate orexin receptors makes it a valuable tool for studying:

  1. Neurotransmission: Understanding how orexins influence neural circuits related to sleep-wake cycles.
  2. Pharmacological Studies: Investigating potential therapeutic applications for disorders like narcolepsy or obesity by modulating orexin signaling.
  3. Biophysical Studies: Analyzing receptor-ligand interactions using advanced techniques such as cryo-electron microscopy or fluorescence resonance energy transfer.
Neurobiological Mechanisms of Orexin A (16-33) in Sleep-Wake Regulation

Role of Orexinergic Neuronal Projections in Hypothalamic Circuits

Orexin A (derived from prepro-orexin processing) is synthesized exclusively in neurons of the lateral hypothalamic area (LHA), perifornical area, and posterior hypothalamus. These neurons project extensively throughout the central nervous system, forming a critical regulatory network for sleep-wake states. The densest projections target key wake-promoting nuclei, including:

  • Locus Coeruleus (LC): Receives orexinergic input primarily activating OX1R receptors on noradrenergic neurons, promoting cortical arousal [2] [9].
  • Tuberomammillary Nucleus (TMN): Innervated by orexin fibers signaling through OX2R receptors on histaminergic neurons, enhancing wakefulness [2].
  • Dorsal Raphe (DR): Receives dual OX1R/OX2R signaling from orexin neurons, modulating serotonergic activity linked to arousal [6].
  • Basal Forebrain Cholinergic Neurons: Engage in reciprocal connections with orexin neurons, forming a positive feedback loop that consolidates wakefulness during motivated behaviors [8].

Optogenetic studies reveal that selective stimulation of orexin neuron projections to the LC and TMN induces rapid transitions from sleep to wakefulness within seconds. Conversely, genetic ablation of orexin neurons or receptors fragments sleep architecture, mimicking narcoleptic phenotypes characterized by unstable wake-sleep transitions [2] [9]. This circuitry positions orexin A as a master integrator converting metabolic and emotional cues into stabilized arousal states.

Table 1: Major Projection Sites of Orexinergic Neurons and Functional Consequences

Target Brain RegionReceptor SubtypeNeuronal PopulationFunctional Outcome
Locus Coeruleus (LC)OX1RNoradrenergicCortical arousal, attention
Tuberomammillary Nucleus (TMN)OX2RHistaminergicWakefulness maintenance
Dorsal Raphe (DR)OX1R/OX2RSerotonergicArousal, mood regulation
Basal ForebrainOX1R/OX2RCholinergicEEG desynchronization, REM suppression
Ventral Tegmental Area (VTA)OX1RDopaminergicReward-seeking, motivated arousal

Modulation of Sympathetic Nervous System Activity via Orexin Receptor Signaling

Orexin A (full-length) exerts potent excitatory effects on sympathetic outflow through both OX1R and OX2R signaling. Key mechanisms include:

  • Rostral Ventrolateral Medulla (RVLM) Activation: Orexin A application increases firing rates of RVLM presympathetic neurons via OX1R-mediated phospholipase C (PLC) activation. This elevates blood pressure and heart rate through enhanced norepinephrine release [4].
  • Paraventricular Hypothalamic Nucleus (PVN) Modulation: OX1R activation in the PVN stimulates glutamate release, which in turn excites brainstem and spinal sympathetic neurons. This pathway is critical for stress-induced cardiovascular responses [4] [6].
  • Vasopressin Interactions: Orexin A potentiates vasopressin (AVP) release in the PVN through OX1R-dependent calcium signaling, creating synergistic effects on blood pressure regulation and fluid homeostasis [1] [4].

In hypertensive models (e.g., DOCA-salt rats), OX1R antagonism reduces vasopressin mRNA and blood pressure, confirming orexin's role in pathological sympathetic hyperactivity. Electrophysiological data show orexin A depolarizes RVLM neurons by inhibiting K⁺ channels and activating non-selective cation currents, increasing neuronal excitability [4] [6]. Notably, the truncated peptide Orexin A (16-33) lacks these effects, serving as a critical control in receptor signaling studies.

Table 2: Molecular Mechanisms of Orexin Receptor Signaling in Sympathetic Regulation

Signaling PathwayEffector MechanismPhysiological Outcome
Gq/PLC/PKC ActivationL-type Ca²⁺ channel potentiationIncreased neuronal firing in RVLM/PVN
NCX (Na⁺/Ca²⁺ exchanger)Membrane depolarizationEnhanced sympathetic tone
K⁺ channel inhibitionReduced K⁺ conductanceProlonged neuronal excitation
TRPC channel activationNon-selective cation influxSustained depolarization

Diurnal Oscillations in Orexin A Release and Circadian Rhythm Integration

Prepro-orexin mRNA expression and orexin A peptide release exhibit robust diurnal rhythms synchronized with the light-dark cycle:

  • Circadian Control: Suprachiasmatic nucleus (SCN) outputs regulate orexin neuronal activity via indirect GABAergic and glutamatergic inputs. SCN lesions abolish diurnal orexin fluctuations, confirming hypothalamic pacemaker control [4] [9].
  • Peak Release Timing: Extracellular orexin A levels in the cerebrospinal fluid (CSF) peak during the active phase (dark phase in nocturnal rodents; daytime in humans), directly correlating with wakefulness and locomotor activity [1] [4].
  • Clock Gene Coupling: OX2R expression in the cortex and hypothalamus oscillates in phase with Bmal1 expression. Disruption of Clock or Bmal1 genes dampens OX2R rhythmicity and destabilizes sleep-wake transitions [1] [9].

Orexin neurons function as "conditional glucosensors," with glucose inhibition attenuated during the active phase when energy demand is high. This metabolic-rhythmic integration ensures maximal arousal during foraging periods. Notably, diurnal orexin fluctuations are blunted in narcolepsy, contributing to daytime sleepiness and state instability [1] [4].

Table 3: Diurnal Patterns in Orexin System Components

ComponentPeak PhaseRegulatory InfluenceConsequence of Disruption
Prepro-orexin mRNAActive phaseSCN circadian outputLoss of diurnal feeding/arousal rhythm
CSF Orexin A levelsActive phaseEnergy balance cuesDaytime sleepiness (narcolepsy)
OX2R receptor expressionActive phaseBMAL1/CLOCK genesFragmented wakefulness
Neuronal firing ratesActive wakefulnessGlutamate/GABA inputsCataplexy episodes

Orexin A (16-33)-Induced Calcium Mobilization and Neuronal Excitability

While full-length orexin A (1-33) mobilizes intracellular calcium ([Ca²⁺]ᵢ) via multiple pathways, the C-terminal fragment Orexin A (16-33) serves primarily as a functionally inert analog in receptor signaling studies:

  • Receptor Binding Specificity: Orexin A (16-33) lacks the N-terminal pyroglutamyl residue and disulfide bonds essential for high-affinity OX1R/OX2R binding. Consequently, it fails to evoke [Ca²⁺]ᵢ transients in dorsal raphe (DR) and laterodorsal tegmentum (LDT) neurons, unlike full-length orexin A [3] [7].
  • Calcium Signaling Contrasts: Full-length orexin A elevates [Ca²⁺]ᵢ through:
  • Extracellular Ca²⁺ influx via L-type voltage-gated channels
  • Protein kinase C (PKC)-dependent potentiation of calcium currents
  • Sodium-calcium exchanger (NCX) activationIn contrast, Orexin A (16-33) application (≤1,000 nM) induces no measurable [Ca²⁺]ᵢ changes in brain slices, confirming its role as a negative control [7].
  • Electrophysiological Neutrality: Unlike full-length orexin A, which depolarizes neurons by inhibiting K⁺ channels and activating NCX/TRPC channels, Orexin A (16-33) does not alter membrane potential or firing rates in LC, TMN, or cortical neurons [6] [7].

This inert profile makes Orexin A (16-33) invaluable for distinguishing receptor-dependent effects of native orexins from non-specific peptide actions. Its inability to mobilize calcium or modulate ion channels underscores the structural specificity required for orexin receptor activation.

Table 4: Functional Contrast Between Full-Length Orexin A and Orexin A (16-33)

PropertyOrexin A (1-33)Orexin A (16-33)
Receptor affinityHigh (OX1R/OX2R)Negligible
[Ca²⁺]ᵢ mobilizationRobust increase (L-type channel-dependent)No effect
Neuronal depolarizationYes (K⁺ channel inhibition/NCX)No
In vivo arousal promotionYesNo
Utility in researchReceptor agonistControl for non-specific effects

Properties

CAS Number

1374694-00-4

Product Name

Orexin A (16-33) Trifluoroacetate

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C87H137F3N24O25

Molecular Weight

1976.2 g/mol

InChI

InChI=1S/C85H136N24O23.C2HF3O2/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3;3-2(4,5)1(6)7/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117);(H,6,7)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-;/m0./s1

InChI Key

CSYUVBABMWZYJR-XJKUSXPPSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.